molecular formula C15H14ClNO2 B5635600 N-(4-chloro-2-methylphenyl)-4-methoxybenzamide

N-(4-chloro-2-methylphenyl)-4-methoxybenzamide

Cat. No. B5635600
M. Wt: 275.73 g/mol
InChI Key: SLSPVEMEGSKNRK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to N-(4-chloro-2-methylphenyl)-4-methoxybenzamide involves acylation reactions, where an amino compound reacts with an acid chloride in a suitable solvent like THF (tetrahydrofuran). For instance, N-3-hydroxyphenyl-4-methoxybenzamide was prepared by acylation of 3-aminophenol with 4-metoxybenzoylchloride (Karabulut et al., 2014). These synthesis methods are crucial for developing compounds with specific properties and biological activities.

Molecular Structure Analysis

The molecular structure is determined using techniques such as single crystal X-ray diffraction and DFT (Density Functional Theory) calculations. The molecular geometry, including bond lengths, angles, and dihedral angles, reveals the compound's 3D arrangement and potential interaction sites. For example, the molecular structure of N-3-hydroxyphenyl-4-methoxybenzamide shows how intermolecular interactions like dimerization and crystal packing influence the molecular geometry (Karabulut et al., 2014).

Chemical Reactions and Properties

Chemical reactions and properties of such compounds are studied to understand their reactivity and potential applications. For example, the synthesis and gastroprokinetic activity of related compounds provide insights into how changes in the molecular structure, like the amide linkage reversal, affect their chemical properties and activity (Kalo et al., 1995).

Physical Properties Analysis

Physical properties like density, refractive index, and molar refractivity are essential for understanding a compound's behavior in different environments. Studies on compounds such as 4-amino-5-chloro-N-(2-(diethylamino)ethyl)-2 methoxybenzamide hydrochloride monohydrate provide valuable data on these properties, highlighting the effects of molecular structure on physical characteristics (Sawale et al., 2016).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, are pivotal for the application and further modification of such compounds. Studies focusing on the structure-affinity relationships and modifications of the amide bond or alkyl chain provide insights into how these changes affect the compound's chemical properties and interactions with biological targets (Perrone et al., 2000).

properties

IUPAC Name

N-(4-chloro-2-methylphenyl)-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO2/c1-10-9-12(16)5-8-14(10)17-15(18)11-3-6-13(19-2)7-4-11/h3-9H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLSPVEMEGSKNRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)NC(=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chloro-2-methylphenyl)-4-methoxybenzamide

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